5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one
Description
The Significance of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent the largest and most diverse family of organic compounds. ijnrd.orgderpharmachemica.com These structures are of paramount importance in the field of medicinal chemistry, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic ring. ijnrd.orgnih.gov The most common heteroatoms found in these rings are nitrogen, oxygen, and sulfur. ijnrd.orgderpharmachemica.com
The widespread presence of heterocycles in pharmaceuticals stems from their ability to serve as versatile scaffolds in drug design. numberanalytics.com Their inclusion in a molecule can significantly modify crucial physicochemical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications are instrumental in optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile of a drug candidate, thereby enhancing its therapeutic efficacy. nih.gov Heterocyclic compounds form the core structure of numerous natural products, vitamins, and hormones, and their synthetic derivatives have led to the development of drugs across a vast range of therapeutic areas, including anticancer, antibacterial, anti-inflammatory, antiviral, and anticonvulsant agents. derpharmachemica.comnumberanalytics.com Advances in synthetic methodologies, such as metal-catalyzed cross-coupling reactions, have further broadened the ability of medicinal chemists to create a wide variety of functionalized heterocycles, expanding the accessible drug-like chemical space for modern drug discovery programs. nih.gov
Overview of 1,3,4-Oxadiazole (B1194373) Core Structure and Biological Relevance
Among the vast array of heterocyclic systems, the 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. mdpi.comrroij.com This scaffold has garnered significant attention in medicinal chemistry due to its favorable chemical and pharmacokinetic properties. nih.gov The 1,3,4-oxadiazole ring is chemically stable and can act as a bioisostere for ester and amide groups, a key feature that can improve a molecule's metabolic stability and oral bioavailability. nih.govnih.gov Furthermore, its planar, aromatic nature allows it to act as a rigid linker and engage in crucial biological interactions, such as hydrogen bonding and π-π stacking, with various biotargets. nih.govnih.gov
Derivatives containing the 1,3,4-oxadiazole core exhibit an exceptionally broad spectrum of pharmacological activities. mdpi.comnih.govresearchgate.net The versatility of this scaffold is demonstrated by its presence in several commercially available drugs, including the HIV integrase inhibitor Raltegravir, the antihypertensive agent Tiodazosin, and the anticancer drug Zibotentan. mdpi.comwikipedia.org Research has extensively documented the anti-inflammatory, analgesic, antimicrobial, anticonvulsant, anticancer, and antiviral properties of compounds incorporating this ring system. mdpi.comrroij.comnih.gov
Table 1: Selected Biological Activities of the 1,3,4-Oxadiazole Core This table is based on data from the text and can be sorted by clicking the headers.
| Biological Activity | Therapeutic Area | Reference(s) |
|---|---|---|
| Anticancer / Antitumor | Oncology | researchgate.net, mdpi.com, nih.gov, nih.gov |
| Antiviral | Infectious Disease | researchgate.net, mdpi.com, wikipedia.org |
| Antimicrobial / Antibacterial | Infectious Disease | researchgate.net, mdpi.com, nih.gov |
| Anti-inflammatory | Inflammation | mdpi.com, nih.gov, rroij.com |
| Antifungal | Infectious Disease | mdpi.com, nih.gov |
| Antitubercular | Infectious Disease | researchgate.net, nih.gov |
| Analgesic | Pain Management | mdpi.com, rroij.com |
Contextualization of Pyridine-Substituted Oxadiazoles (B1248032) in Drug Discovery
The strategic combination of the 1,3,4-oxadiazole core with a pyridine (B92270) ring is a well-established approach in drug discovery aimed at developing novel therapeutic agents with enhanced potency or unique activity profiles. nih.gov Research into compounds that merge these two heterocyclic systems has revealed a wide range of biological activities. For instance, the presence of a pyridine ring adjacent to the oxadiazole structure was noted as a potentially favorable feature for the anticancer profile of one series of compounds. nih.gov A specific derivative, 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, was investigated based on an assumption of its potential anticancer activity. nih.gov Furthermore, a study reported that (E)-N´-(3,4-Dihydroxybenzylidene)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide demonstrated potent anticancer effects and inhibitory activity against the telomerase enzyme. rroij.com In the realm of infectious diseases, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine showed notable antimycobacterial activity against susceptible and drug-resistant strains of M. tuberculosis. mdpi.com Other derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. researchgate.netnih.gov
Table 2: Examples of Pyridine-Substituted 1,3,4-Oxadiazoles and Their Investigated Biological Activities This table is based on data from the text and can be sorted by clicking the headers.
| Compound Name/Derivative Class | Investigated Biological Activity | Reference(s) |
|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Antimycobacterial (Anti-tuberculosis) | mdpi.com |
| (E)-N´-(3,4-Dihydroxybenzylidene)-2-((5-(pyridine-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Anticancer, Telomerase Inhibition | rroij.com |
| 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one | Anticancer (Assumed) | nih.gov |
| N-phenyl substituted 2-(5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamide | Antimicrobial, Antitubercular, Analgesic, Anti-inflammatory | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-4-yl-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRKMMIFJWHGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182649 | |
| Record name | 1,3,4-Oxadiazol-2-ol, 5-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-82-1 | |
| Record name | 2-(4-Pyridyl)-1,3,4-oxadiazol-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-(4-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one | |
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| Record name | Neovadrine | |
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| Record name | 1,3,4-Oxadiazol-2-ol, 5-(4-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVU6M5T5ZZ | |
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Synthetic Methodologies for 5 Pyridin 4 Yl 1,3,4 Oxadiazol 2 3h One and Its Analogues
Classical and Modern Synthetic Routes to 1,3,4-Oxadiazol-2(3H)-one Derivatives
The formation of the 1,3,4-oxadiazol-2(3H)-one core is a fundamental process in heterocyclic chemistry, with both long-standing and contemporary methods being employed.
A primary and classical method for synthesizing 1,3,4-oxadiazole (B1194373) derivatives involves the cyclization of acid hydrazides. nih.gov The direct cyclization of diacylhydrazines using various dehydrating agents is a commonly used route. nih.gov Traditional reagents for this transformation include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov For the synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles, a one-pot sequential N-acylation/dehydrative cyclization between ethyl carbazate (B1233558) and N-acylbenzotriazoles in the presence of a triphenylphosphine-iodine complex as a dehydrating agent has been developed. organic-chemistry.org Subsequent treatment with alkyl halides can yield 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. organic-chemistry.org Another strategy involves the direct annulation of hydrazides with methyl ketones, where potassium carbonate unexpectedly facilitates a highly efficient C-C bond cleavage, leading to the oxadiazole ring. nih.gov This reaction is thought to proceed through the oxidative cleavage of Csp³-H bonds, followed by cyclization and deacylation. nih.gov
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot strategies that combine multiple reaction steps without isolating intermediates. mdpi.comdigitellinc.com Such methods reduce solvent waste and reaction time. mdpi.com One innovative one-pot approach synthesizes 1,3,4-oxadiazol-2(3H)-ones using carbon dioxide (CO₂) as a C1 synthon, reacting it with hydrazines and aldehydes. rsc.org This process is promoted by hypoiodite (B1233010), generated in situ, and proceeds through a nitrile imine intermediate to give the desired products in moderate to high yields. rsc.org
Another efficient one-pot method allows for the synthesis and subsequent functionalization of 2,5-disubstituted 1,3,4-oxadiazoles starting directly from carboxylic acids. nih.govacs.org The carboxylic acid is first reacted with N-isocyaniminotriphenylphosphorane (NIITP) to form the oxadiazole ring, which is then functionalized in the same pot, for instance, through a copper-catalyzed arylation with aryl iodides. nih.govacs.org Microwave-assisted one-pot synthesis has also proven to be a green and efficient protocol for preparing N-phenyl piperazinyl-1,3,4-oxadiazole derivatives, noted for enhancing reaction rates and yields. mdpi.com
| One-Pot Strategy | Reactants | Key Reagents/Conditions | Product Type |
| CO₂ Incorporation rsc.org | CO₂, Hydrazines, Aldehydes | In situ generated hypoiodite (IO⁻) | 1,3,4-Oxadiazol-2(3H)-ones |
| Synthesis-Arylation nih.govacs.org | Carboxylic Acid, Aryl Iodide | N-isocyaniminotriphenylphosphorane (NIITP), Copper catalyst | 2,5-Disubstituted 1,3,4-Oxadiazoles |
| Synthesis-Amination nih.gov | Carboxylic Acid, N-Benzoyloxy Amine | N-isocyaniminotriphenylphosphorane (NIITP) | Aminated 1,3,4-Oxadiazoles |
| Microwave-Assisted mdpi.com | Various Precursors | Microwave Irradiation | N-phenyl piperazinyl-1,3,4-oxadiazoles |
Specific Approaches for Pyridine-Substituted 1,3,4-Oxadiazoles
The introduction of a pyridine (B92270) ring, specifically at the 5-position of the oxadiazole core, often starts with a readily available pyridine-containing precursor.
Isonicotinic acid hydrazide (isoniazid) is a key starting material for the synthesis of 5-(pyridin-4-yl)-substituted 1,3,4-oxadiazoles. nih.govjst.go.jp A common and effective route involves reacting isonicotinic acid hydrazide with carbon disulfide in a basic medium. nih.govjst.go.jp This reaction leads to the formation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol/thione. jst.go.jp This thione intermediate is a versatile precursor for further derivatization. jst.go.jp For instance, the conversion of isoniazid (B1672263) to the corresponding 5-substituted-3H-1,3,4-oxadiazol-2-thione and 3H-1,3,4-oxadiazol-2-one has been a subject of interest. researchgate.net
Alternatively, isonicotinic acid can be converted to its ethyl ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the acid hydrazide. researchgate.net This hydrazide can be reacted with various aldehydes to form N-acyl hydrazones, which are then cyclized to produce 2,5-disubstituted 1,3,4-oxadiazoles. For example, cyclization of these hydrazones with lead oxide in glacial acetic acid yields 2-(3-pyridyl)-5-aryl-1,3,4-oxadiazoles. researchgate.net
Once the core heterocyclic structure is formed, further modifications can be made. The 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione intermediate is particularly useful for functionalization. jst.go.jp S-alkylation at the thione group using reagents like substituted phenacyl bromides or ethyl chloroacetate (B1199739) allows for the introduction of various side chains at the 2-position of the oxadiazole ring. jst.go.jp
Direct functionalization of the 1,3,4-oxadiazole ring itself can be achieved through metalation. acs.orgacs.org Using sterically hindered bases like TMPMgCl·LiCl or TMP₂Zn·2LiCl allows for regioselective zincation or magnesiation of the oxadiazole ring under mild conditions. acs.org The resulting metalated intermediate can then be trapped with a variety of electrophiles to introduce functional groups. acs.orgacs.org While functionalization of the pyridine moiety is less commonly described in the context of these specific syntheses, such modifications are generally possible through established pyridine chemistry, although this might be performed on the precursor molecule before the oxadiazole ring is formed.
| Functionalization Approach | Starting Material | Reagents | Resulting Modification |
| S-Alkylation jst.go.jp | 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione | Substituted phenacyl bromides, ethyl chloroacetate | Introduction of side chains at the C2-position via a sulfur linkage |
| Metalation/Trapping acs.orgacs.org | 1,3,4-Oxadiazole | TMP-metal bases (Zn, Mg), Electrophiles | Direct introduction of functional groups onto the oxadiazole ring |
| Oxidative Cyclization researchgate.net | Pyridine-derived N-acyl hydrazones | Lead dioxide | Formation of 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazoles |
Exploration of Eco-Friendly and Efficient Synthetic Protocols
In line with the principles of green chemistry, significant efforts have been directed toward developing environmentally benign and efficient methods for synthesizing 1,3,4-oxadiazole derivatives. researchgate.netnih.gov These approaches aim to minimize hazardous waste, reduce energy consumption, and use renewable or less toxic materials. researchgate.netnih.gov
Microwave-assisted synthesis is a prominent green technique that accelerates reactions, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating. mdpi.comresearchgate.net Another eco-friendly approach is the use of solvent-free reaction conditions, such as grinding. researchgate.net For example, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized by grinding aromatic hydrazides with aryl aldehydes in the presence of a catalytic amount of molecular iodine, completely avoiding the use of organic solvents. researchgate.net
The use of molecular iodine as a mild and environmentally sustainable mediator is a recurring theme in green syntheses of oxadiazoles (B1248032). researchgate.netrsc.org It can be used to catalyze the oxidative cyclization of acylhydrazones or to mediate one-pot syntheses from dithiocarbamate (B8719985) salts. organic-chemistry.orgrsc.org Furthermore, developing catalyst-free methods or using visible-light photoredox catalysis represents the cutting edge of green synthesis for these heterocycles, offering mild reaction conditions and the use of sustainable energy sources. researchgate.net These green strategies are broadly applicable and provide scalable, cost-effective, and safer alternatives to classical synthetic methods. researchgate.netnih.gov
Chemical Reactivity and Derivatization Strategies of 5 Pyridin 4 Yl 1,3,4 Oxadiazol 2 3h One Scaffolds
Reactions at the Oxadiazole Ring
The 1,3,4-oxadiazole (B1194373) ring is a privileged structure in medicinal chemistry, and its reactivity has been extensively explored. The presence of two nitrogen atoms and an oxygen atom within the five-membered ring influences its electronic distribution, making it susceptible to various chemical transformations.
Nucleophilic and Electrophilic Transformations
The 1,3,4-oxadiazole ring in 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one exhibits a distinct reactivity pattern towards nucleophiles and electrophiles. The thiol tautomer, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, possesses a soft nucleophilic sulfur atom, which readily participates in nucleophilic substitution reactions. nih.gov For instance, it can react with various electrophiles, such as phenacyl bromides, to yield S-substituted derivatives. This reactivity is crucial for the synthesis of diverse molecular architectures. nih.gov
The oxadiazole ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, the nitrogen atoms can be susceptible to electrophilic attack. Conversely, the carbon atoms of the ring are electron-deficient and can be attacked by nucleophiles, often leading to ring-opening reactions. researchgate.net In the context of 5-substituted-1,3,4-oxadiazole-2(3H)-thiones, the exocyclic sulfur atom is the primary site for nucleophilic attack by various reagents. nih.gov
Mannich Reaction Derivatizations
The N-H proton of the this compound tautomer is acidic and can be readily utilized in Mannich reactions to introduce aminomethyl functionalities at the N-3 position. This reaction typically involves the condensation of the oxadiazolone with formaldehyde (B43269) and a primary or secondary amine. nih.govnih.gov This strategy has been widely employed to synthesize a variety of N-Mannich bases with diverse pharmacological activities. nih.govnih.govtubitak.gov.trresearchgate.net
The general scheme for the Mannich reaction involves the reaction of the 1,3,4-oxadiazole-2(3H)-thione with formaldehyde and an appropriate amine in a suitable solvent, such as ethanol, often under reflux conditions. tubitak.gov.tr A diverse range of amines, including aromatic and heterocyclic amines, can be used to generate a library of derivatives. nih.govnih.gov
Table 1: Examples of Mannich Reaction Derivatizations of 5-Aryl-1,3,4-oxadiazole-2(3H)-thiones
| Starting Material | Amine | Reagents | Product | Reference |
| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary aromatic amines | Formaldehyde, Ethanol | 3-(Arylaminomethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.govnih.gov |
| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 1-Substituted piperazines | Formaldehyde, Ethanol | 3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.govnih.gov |
| 5-Phenyl-1,3,4-oxadiazole-2-thione | Aliphatic and aromatic amines | Formaldehyde | 3-(Aminomethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thiones | researchgate.net |
| 5-Furan-2-yl nih.govnih.govscispace.comoxadiazole-2-thiol | Substituted amines | Formaldehyde, Ethanol | 3-(Aminomethyl)-5-(furan-2-yl)-1,3,4-oxadiazole-2(3H)-thiones | nih.gov |
Alkylation and Acylation Reactions
The nucleophilic character of the sulfur atom in the thiol tautomer and the nitrogen atom in the oxadiazolone form allows for facile alkylation and acylation reactions. S-alkylation is a common strategy to introduce various side chains, which can significantly modulate the biological properties of the molecule. These reactions are typically carried out by treating the thiol with an alkyl halide in the presence of a base. nih.gov
Similarly, acylation can occur at the N-3 position of the oxadiazolone ring. For instance, reaction with chloroacetyl chloride can introduce an N-chloroacetyl group, which serves as a versatile intermediate for further nucleophilic substitution reactions. nih.govpensoft.net This two-step process allows for the attachment of a wide array of functional groups to the oxadiazole core.
Table 2: Examples of Alkylation and Acylation Reactions
| Starting Material | Reagent | Conditions | Product | Reference |
| 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | Phenacyl bromides | - | 2-{[5-(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-yl}thio-1-phenylethanones | nih.gov |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | Anhydrous sodium acetate (B1210297) | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | nih.gov |
| 2-Chloro-N-(5-aryl- nih.govnih.govscispace.comoxadiazol-2-yl)-acetamides | Thiazolidinedione | - | 2-(2,4-Dioxothiazolidin-3-yl)-N-(5-aryl- nih.govnih.govscispace.comoxadiazol-2-yl)-acetamides | pensoft.net |
Reactivity of the Pyridine (B92270) Moiety
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom in the pyridine ring can act as a nucleophile and a base, and it can be protonated or alkylated. nih.gov Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, it typically proceeds at the meta-position relative to the nitrogen atom.
The nitrogen atom of the pyridine ring can be targeted for derivatization. For example, it can be N-aminated using reagents like O-mesitylenesulfonyl hydroxylamine (B1172632) (MSH) to form an N-aminopyridinium salt. nih.gov This salt can then be converted into an N-ylide, which can undergo further reactions, such as reduction with sodium borohydride (B1222165) to yield tetrahydropyridine (B1245486) derivatives. nih.gov This sequence of reactions provides a pathway to modify the pyridine ring and introduce new functionalities. Furthermore, the pyridine nitrogen can participate in the formation of coordination compounds with metal ions. researchgate.net
Formation of Fused Heterocyclic Systems Involving the Oxadiazolone Core
The this compound scaffold can serve as a precursor for the synthesis of fused heterocyclic systems, most notably triazolo[3,4-b] nih.govnih.govscispace.comoxadiazoles (B1248032). A key synthetic strategy involves the conversion of the oxadiazole-2-thione into a 2-hydrazinyl-1,3,4-oxadiazole derivative. This is typically achieved by reacting the thione with hydrazine (B178648) hydrate (B1144303). nih.govuobaghdad.edu.iq
The resulting 2-hydrazinyl intermediate is a versatile building block for constructing the fused triazole ring. Cyclization can be achieved by reacting the hydrazinyl derivative with various one-carbon donors. For instance, reaction with carbon disulfide in the presence of a base yields a triazolo[3,4-b] nih.govnih.govscispace.comoxadiazole-3-thione. uobaghdad.edu.iq Alternatively, treatment with cyanogen (B1215507) bromide or carboxylic acids (or their derivatives) can lead to the formation of 3-amino- or 3-alkyl/aryl-substituted triazolo[3,4-b] nih.govnih.govscispace.comoxadiazoles, respectively. uobaghdad.edu.iq Another approach involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with hydrazonoyl chlorides to form nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govscispace.comthiadiazines. scispace.com
Biological Activities and Pharmacological Potential of 5 Pyridin 4 Yl 1,3,4 Oxadiazol 2 3h One Derivatives
Antimicrobial Spectrum
Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole have demonstrated considerable efficacy against various microbial pathogens, including a range of bacteria and fungi.
Antibacterial Efficacy
The antibacterial potential of this class of compounds has been evaluated against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains. A series of S-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl) 2-((2-aryl-4-oxothiazolidin-3-yl)amino)ethanethioate derivatives were synthesized and tested against several microorganisms. researchgate.net These compounds showed activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net
Furthermore, specific derivatives have shown potent antitubercular activity. For instance, N-alkyl derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine have been studied for their effect on Mycobacterium tuberculosis. nih.gov The length of the alkyl chain was found to influence the activity, with the most active compounds possessing 10 to 12 carbon atoms. nih.gov Notably, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine showed significant antimycobacterial activity against both susceptible and drug-resistant M. tuberculosis strains. nih.gov Other related series, such as pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives, also possess antitubercular activity, which is thought to be related to the inhibition of the sterol 4α-demethylase (CYP51) enzyme. nih.gov
A novel water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton also demonstrated significant antibacterial activity, particularly against Escherichia coli. mdpi.com
| Derivative | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis (susceptible & resistant strains) | 4–8 µM | nih.gov |
| N-decyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. kansasii 235/80 | 8–16 µM | nih.gov |
| N-undecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. kansasii 235/80 | 8–16 µM | nih.gov |
| pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives | Mycobacterium strains | 3.90 µg/mL | nih.gov |
| S-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl) 2-((2-(2,4-dichlorophenyl)-4-oxothiazolidin-3-yl)amino)ethanethioate | S. aureus, B. subtilis, P. aeruginosa, E. coli | Activity reported | researchgate.net |
Antifungal Properties
In addition to their antibacterial effects, 1,3,4-oxadiazole (B1194373) derivatives are known to possess antifungal properties. nih.govasianpubs.org While the broad class of 2,5-disubstituted 1,3,4-oxadiazoles has been shown to be highly active against fungal strains like Aspergillus niger and Candida albicans, specific data focusing on derivatives bearing the 5-(pyridin-4-yl) moiety is less detailed in the available literature. nih.gov However, the general fungicidal potential of the 1,3,4-oxadiazole-2-thiol (B52307) scaffold is well-established, with studies evaluating activity against fungi such as Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.org For example, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) showed antifungal activity against A. fumigatus that was superior to the standard drug terbinafine. nih.gov This suggests that the 5-(pyridin-4-yl) analogues are promising candidates for further antifungal investigation.
Anticancer and Antitumor Potency
The 5-(pyridin-4-yl)-1,3,4-oxadiazole scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents. Derivatives have shown significant cytotoxicity against a variety of cancer cell lines and the ability to inhibit key molecular targets involved in tumor growth and proliferation. jst.go.jpsci-hub.seresearchgate.net
Activity Against Specific Cancer Cell Lines (e.g., MCF-7, HeLa, MDA-MB-231, KCL-22)
A substantial body of research has focused on the synthesis of 5-pyridyl-1,3,4-oxadiazole derivatives and their evaluation against human cancer cell lines. jst.go.jpresearchgate.net A series of 36 novel 5-pyridyl-1,3,4-oxadiazole-2-thiol derivatives were designed and tested for their anticancer activity against the MCF-7 breast cancer cell line, with most of the compounds showing excellent to potent cytotoxic activity. jst.go.jp Two compounds in particular, N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide and 4-Ethyl-N′-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)benzohydrazide, were found to be more active than the reference drug erlotinib. jst.go.jpsci-hub.se
The cytotoxic effects are not limited to breast cancer. Derivatives have demonstrated broad-spectrum activity against cell lines from various cancer types, including liver (HepG2), cervical (HeLa), colorectal (HCT-116, SW1116), and stomach (BGC823). nih.govresearchgate.netneliti.com For instance, (3,4-dihydroxybenzylidene)-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivatives exhibited significant anticancer activity against HEPG2, MCF7, SW1116, and BGC823 cell lines. neliti.com Similarly, hybrids incorporating 1,2,3-triazole moieties with the 5-(pyridin-4-yl)-1,3,4-oxadiazole core were cytotoxic against HCT-116, HePG-2, and MCF-7 cells. researchgate.net
| Derivative | Cancer Cell Line | Activity (IC50/GI50) | Source |
|---|---|---|---|
| N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide | MCF-7 (Breast) | 0.010 µM | jst.go.jpsci-hub.se |
| 4-Ethyl-N′-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)benzohydrazide | MCF-7 (Breast) | 0.012 µM | jst.go.jpsci-hub.se |
| 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-1H-indole | Various | ~1 µM | sci-hub.se |
| 2-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole (Compound 19) | HePG-2 (Liver) | Low micromolar | researchgate.net |
| (3,4-dihydroxybenzylidene)-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylthio) acetohydrazide | HEPG2, MCF7, SW1116, BGC823 | Significant activity | neliti.com |
| Pyridine-1,3,4-oxadiazole hybrids | HeLa (Cervical) | 19.9-35 µM | nanobioletters.com |
| 2,5-disubstituted-1,3,4-oxadiazoles | MCF7, MDA-MB-231 | GI50: 0.40-15.8 µM | nanobioletters.com |
Inhibition of Key Cancer-Related Targets (e.g., EGFR Tyrosine Kinase)
A primary mechanism behind the antitumor potency of these compounds is the inhibition of critical signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. jst.go.jp EGFR is a transmembrane protein that, when over-activated, can lead to uncontrolled cell division and is implicated in many human cancers. jst.go.jp Consequently, it is a key target for anticancer drug development. jst.go.jp
Several studies have confirmed that 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives can act as potent EGFR inhibitors. jst.go.jpresearchgate.net Molecular docking studies have shown that these compounds can effectively bind to the active site of EGFR. jst.go.jpsci-hub.se A series of hybrids containing pyridine (B92270), 1,3,4-oxadiazole, and 1,2,3-triazole moieties were synthesized and evaluated as EGFR inhibitors. researchgate.net One of the most potent derivatives from this series, 2-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole, demonstrated considerable suppression of EGFR with an IC₅₀ value of 0.313 µM. researchgate.net This compound was also found to halt the cell cycle in the G0/G1 phase and trigger apoptosis. researchgate.net In addition to EGFR, some derivatives have shown activity against other cancer-related kinases, such as VEGFR-2, indicating that these compounds may have multiple mechanisms of action. researchgate.net
| Derivative | Target | Activity (IC50) | Source |
|---|---|---|---|
| N′-[(Z/E)-(3-Indolyl)methylidene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide | EGFR | Docking score -10.32 | jst.go.jpsci-hub.se |
| 2-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole | EGFR | 0.313 µM | researchgate.net |
| 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives | VEGFR-2 | Potent effect reported | researchgate.net |
Anti-inflammatory Effects
The 1,3,4-oxadiazole ring is a versatile pharmacophore known to be present in compounds with significant anti-inflammatory activity. nih.govnih.gov This has prompted research into derivatives containing the 5-(pyridin-4-yl)-1,3,4-oxadiazole core for their potential to treat inflammation.
In a study evaluating novel 2,5-disubstituted-1,3,4-oxadiazoles, a compound named OPD, chemically identified as 2-[3-acetyl-5-(pyridin-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate (B1210297), was synthesized and tested. nih.gov Its anti-inflammatory activity was assessed using the carrageenan-induced rat hind paw edema model, a standard method for screening acute inflammation. nih.gov In this model, the OPD derivative produced a modest 32.5% reduction in paw edema at a dose of 100 mg/kg. nih.gov This finding confirms that the 5-(pyridin-4-yl)-1,3,4-oxadiazole structure can serve as a basis for developing new anti-inflammatory agents. The modification of widely used non-steroidal anti-inflammatory drugs (NSAIDs) to include a 1,3,4-oxadiazole-2-thione ring has been shown to yield derivatives with significant anti-inflammatory activity and reduced gastrointestinal side effects. nih.gov
Antitubercular and Antimycobacterial Activity
Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one have demonstrated notable efficacy against various mycobacterial species, including the primary causative agent of tuberculosis, Mycobacterium tuberculosis, as well as against drug-resistant and non-tuberculous strains.
A variety of derivatives based on the 5-(pyridin-4-yl)-1,3,4-oxadiazole structure have been synthesized and evaluated for their in-vitro antimycobacterial activity against the drug-sensitive H37Rv strain of M. tuberculosis and various multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates.
Substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivatives have shown interesting antimycobacterial activity against the M. tuberculosis H37Rv strain. nih.gov In contrast, the corresponding 2-thione derivatives were found to be devoid of such activity. nih.gov Further modifications, such as the synthesis of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines, have yielded compounds with potent activity. For instance, a derivative with a dodecyl alkyl chain demonstrated the ability to inhibit MDR and XDR-TB strains with Minimum Inhibitory Concentrations (MICs) in the range of 4–8 µM. nih.govmdpi.com
Studies have shown that incorporating a long lipophilic chain at the 5-position of the oxadiazole ring can enhance antimycobacterial potency. For example, 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine (B1258908) was found to be significantly more active than the first-line anti-TB drugs isoniazid (B1672263), streptomycin, and ethambutol (B1671381) against a drug-resistant clinical isolate. nih.gov This suggests that increased lipophilicity may facilitate the compound's entry through the lipid-rich cell membrane of mycobacteria. nih.gov
Similarly, a series of pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives showed activity against selected Mycobacterium strains with a MIC value of 3.90 µg/mL. mdpi.com
**Table 1: Antitubercular Activity of 5-(pyridin-4-yl)-1,3,4-oxadiazole Derivatives against *M. tuberculosis***
| Compound Type | Strain(s) | Activity (MIC) | Reference(s) |
|---|---|---|---|
| 3-Substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-ones | M. tuberculosis H37Rv | Interesting activity | nih.gov |
| N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | MDR-TB, XDR-TB | 4–8 µM | nih.govmdpi.com |
| 4-(5-Pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | Drug-resistant clinical isolate CIBIN 112 | More potent than isoniazid, streptomycin, and ethambutol | nih.gov |
| Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives | Selected Mycobacterium strains | 3.90 µg/mL | mdpi.com |
The therapeutic potential of 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives extends to non-tuberculous mycobacteria (NTM), which are intrinsically resistant to many standard antibiotics. A series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives and their isosteres were evaluated against M. avium and M. kansasii. nih.gov Many of these compounds exhibited potent activity, with MIC values as low as ≤ 0.03 µM. nih.gov
Specifically, N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines have shown promise. One such derivative was found to inhibit the intrinsically isoniazid-resistant Mycobacterium avium with a MIC range of 8–16 µM, indicating a lack of cross-resistance with this commonly used antimycobacterial drug. nih.gov
Table 2: Activity of 5-(pyridin-4-yl)-1,3,4-oxadiazole Derivatives against Non-Tuberculous Mycobacteria
| Compound Type | Strain(s) | Activity (MIC) | Reference(s) |
|---|---|---|---|
| N-Substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives | M. avium, M. kansasii | ≤ 0.03 µM | nih.gov |
| N-Alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines | M. avium | 8–16 µM | nih.gov |
Antiviral Investigations
The investigation into the antiviral properties of this compound derivatives is less extensive compared to their antimycobacterial activity. While the broader class of 1,3,4-oxadiazoles has been explored for antiviral potential, specific data on the 5-(pyridin-4-yl) substituted series is limited.
One study involving the synthesis of new oxazolo[4,5-d]pyrimidine (B6598680) derivatives, which can be considered related structures, evaluated their antiviral activities against four DNA viruses. However, the compounds did not show favorable antiviral effects, with cytotoxicity being a significant limitation. arkat-usa.org This high toxicity was attributed to the high lipophilicity of the compounds. arkat-usa.org
It is important to note that while the pyridine nucleus is a component of many bioactive molecules with antiviral properties, the direct antiviral efficacy of the specific this compound scaffold remains an area requiring further research. nih.gov
Enzyme Inhibition Studies
The biological effects of this compound derivatives are often linked to their ability to inhibit specific enzymes, a key strategy in drug design.
Derivatives of 5-aryl-1,3,4-oxadiazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets in the management of Alzheimer's disease. A study on 5-Aryl-N-(4-pyridyl)-1,3,4-oxadiazol-2-amines found them to be dual inhibitors of these enzymes. mdpi.com
A series of 5-aryl-1,3,4-oxadiazoles decorated with a dodecyl chain linked via nitrogen were designed and screened for their inhibitory potential. mdpi.com These compounds demonstrated moderate dual inhibition, with IC50 values for AChE ranging from 12.8 to 99.2 µM. mdpi.com The inhibition of BChE was generally weaker, with the most potent derivatives showing IC50 values from 53.1 µM. mdpi.com Notably, many of the synthesized oxadiazoles (B1248032) exhibited lower IC50 values against AChE than the established drug rivastigmine. mdpi.com The thiadiazole isostere, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine, was identified as the most potent inhibitor in this series. mdpi.com Molecular docking studies suggest these compounds interact non-covalently with both AChE and BChE. mdpi.com
Table 3: Cholinesterase Inhibition by 5-(pyridin-4-yl)-1,3,4-oxadiazole Amine Derivatives
| Compound Class | Enzyme | Inhibition (IC50) | Reference(s) |
|---|---|---|---|
| 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amines | Acetylcholinesterase (AChE) | 12.8–99.2 µM | mdpi.com |
| 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amines | Butyrylcholinesterase (BChE) | From 53.1 µM | mdpi.com |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | Butyrylcholinesterase (BChE) | 53.05 µM | mdpi.com |
A significant finding in the study of the antitubercular activity of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-one derivatives is their potential interaction with mycobacterial cytochrome P450-dependent sterol 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the sterol biosynthesis pathway in mycobacteria. nih.govnih.gov
Molecular modeling investigations have indicated that active oxadiazolone derivatives may bind to the active site of this enzyme. nih.gov The calculated binding free energy values for these compounds were in agreement with their experimentally determined MIC values, supporting the hypothesis that inhibition of CYP51 is a likely mechanism of their antimycobacterial action. nih.gov
Furthermore, studies on a series of pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives also suggested that their mechanism of action might be related to the inhibition of the sterol 4α-demethylase (CYP51 enzyme). mdpi.com The inhibition of this essential enzyme disrupts the integrity of the mycobacterial cell membrane, leading to cell death. nih.govnih.gov
Other Pharmacological Profiles of Related 1,3,4-Oxadiazoles
The versatility of the 1,3,4-oxadiazole scaffold extends beyond the well-documented antimicrobial and anticancer activities, with numerous derivatives exhibiting a wide array of other significant pharmacological effects. tandfonline.comijper.org This five-membered heterocyclic ring is a key structural motif in the development of novel therapeutic agents for various conditions, including neurological disorders, inflammation, pain, viral infections, and metabolic diseases. nih.govlongdom.org The inherent properties of the 1,3,4-oxadiazole ring, such as its ability to act as a bioisostere for amide and ester groups, contribute to its diverse biological potential. nih.gov Researchers have successfully synthesized and evaluated a multitude of 1,3,4-oxadiazole derivatives, revealing their promise as anticonvulsants, anti-inflammatory and analgesic agents, antiviral compounds, monoamine oxidase (MAO) inhibitors, and antidiabetic agents, among others. ijper.orgresearchgate.net
Anticonvulsant Activity
The quest for new antiepileptic drugs with improved efficacy and fewer side effects has led to the investigation of 1,3,4-oxadiazole derivatives. A number of these compounds have demonstrated significant anticonvulsant properties in various preclinical models. For instance, a series of 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole derivatives were synthesized from isoniazid, with some compounds showing noteworthy anticonvulsant activity. ijper.org Notably, the compound 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole was identified as having excellent anticonvulsant effects. ijper.orgptfarm.pl
In another study, novel 1,3,4-oxadiazole derivatives of phthalimide (B116566) were prepared and assessed for their anticonvulsant potential. longdom.org All the synthesized compounds in this series were found to be active in the maximal electroshock (MES) screen, a key test for anticonvulsant activity. longdom.org One compound, 1-{5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-1,3,4-oxadiazol-2-yl}-3-(4-methoxyphenyl)thiourea, which features a methoxy (B1213986) substitution, emerged as a particularly promising anticonvulsant agent with low neurotoxicity. longdom.org
Furthermore, a series of 1,3,4-oxadiazole derivatives were designed to bind to the GABAA receptor, a key target for many antiepileptic drugs. nih.gov Within this series, the compound 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one displayed potent anticonvulsant activity in both the MES and subcutaneous pentylenetetrazole (scPTZ) models, with ED50 values of 8.9 mg/kg and 10.2 mg/kg, respectively. nih.gov This activity was found to be superior to that of the established drugs carbamazepine (B1668303) and ethosuximide. nih.gov
Table 1: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound Name | Key Findings | Reference |
|---|---|---|
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole | Showed excellent anticonvulsant activity. | ijper.orgptfarm.pl |
| 1-{5-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-1,3,4-oxadiazol-2-yl}-3-(4-methoxyphenyl)thiourea | Emerged as a most promising anticonvulsant agent with low neurotoxicity in the MES screen. | longdom.org |
| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one | Exhibited potent anticonvulsant activity with ED50 values of 8.9 mg/kg (MES) and 10.2 mg/kg (scPTZ). | nih.gov |
| 2-(2-Phenoxy)phenyl-5-amino-1,3,4-oxadiazole | Demonstrated respectable anticonvulsant activity in the pentylenetetrazole-induced lethal convulsion test. | brieflands.com |
Anti-inflammatory and Analgesic Activities
The 1,3,4-oxadiazole nucleus is a common feature in many compounds developed for their anti-inflammatory and analgesic properties. nih.govnih.gov Research has shown that incorporating a 1,3,4-oxadiazole ring into existing non-steroidal anti-inflammatory drugs (NSAIDs) can lead to compounds with retained or even enhanced anti-inflammatory activity and a better safety profile, particularly regarding ulcerogenic potential. mdpi.com
A series of 2,5-disubstituted-1,3,4-oxadiazoles derived from flurbiprofen (B1673479) were synthesized and evaluated for their anti-inflammatory effects. mdpi.com The derivative Ox-6f, which has a p-chlorophenyl substitution, showed the most promising anti-inflammatory activity, with a 74.16% inhibition at a concentration of 200 μg/mL, comparable to the standard drug ibuprofen. mdpi.com In another study, 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazole compounds demonstrated strong, dose-dependent inhibition of carrageenan-induced paw edema. nih.gov
Derivatives of 1,3,4-oxadiazole have also been investigated for their analgesic potential. mdpi.comnih.gov In one study, several 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives displayed analgesic activity ranging from approximately 44% to 71%, with those containing halogen substituents on the phenyl ring at the 5-position of the oxadiazole ring being the most effective. mdpi.com
Table 2: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound Name/Series | Activity | Key Findings | Reference |
|---|---|---|---|
| Ox-6f (a 2,5-disubstituted-1,3,4-oxadiazole with a p-chlorophenyl substitution) | Anti-inflammatory | Showed 74.16% inhibition of inflammation at 200 μg/mL. | mdpi.com |
| 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles | Anti-inflammatory | Displayed strong dose-dependent inhibition of carrageenan-induced paw edema, with over 50% inhibition at 60 mg/kg. | nih.gov |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | Analgesic | Exhibited analgesic activity ranging from 44% to 71%. | mdpi.com |
| o-thiophene 1,3,4 oxadiazole | Analgesic and Anti-inflammatory | Showed highly significant analgesic and anti-inflammatory activity. | ijpcbs.com |
Antiviral Activity
The 1,3,4-oxadiazole scaffold is considered a privileged structure in the development of antiviral agents, with derivatives showing activity against a range of viruses including HIV, HCV, HBV, and HSV. nih.govasianpubs.org The introduction of the 1,3,4-oxadiazole ring can enhance the polarity, flexibility, and metabolic stability of compounds, making them effective antiviral candidates. nih.gov
For example, a series of 1,3,4-oxadiazole thioether 4H-chromen-4-one derivatives were synthesized and tested for their antiviral activity against the tobacco mosaic virus. acs.orgacs.org One compound from this series, A9, demonstrated the best in vivo antiviral effect when compared to the commercial antiviral agent ningnanmycin. acs.orgacs.org In another study focusing on SARS-CoV-2, several 1,3,4-oxadiazole derivatives were found to inhibit the replication of the virus in cell culture. biotechjournal.in The unsubstituted phenyl derivative, 6a, was the most effective, with an IC50 value of 15.2 µM. biotechjournal.in
Table 3: Antiviral Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound Name/Series | Target Virus | Key Findings | Reference |
|---|---|---|---|
| A9 (a 1,3,4-oxadiazole thioether 4H-chromen-4-one derivative) | Tobacco Mosaic Virus | Showed the best in vivo antiviral effect compared to ningnanmycin. | acs.orgacs.org |
| 6a (an unsubstituted phenyl 1,3,4-oxadiazole derivative) | SARS-CoV-2 | Exhibited the greatest antiviral efficacy with an IC50 value of 15.2 µM. | biotechjournal.in |
| 5-methyl-1,3,4-oxadiazol-2-yl group at the C2 position of a quinoline (B57606) ring | Hepatitis C Virus | Showed inhibitory activity against the hepatitis C virus NS3 protease. | nih.gov |
Monoamine Oxidase (MAO) Inhibitory Activity
Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform, which is a key target in the treatment of neurodegenerative diseases like Parkinson's disease. tandfonline.comnih.gov A series of 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles were found to be selective MAO-B inhibitors, with some compounds active at nanomolar concentrations. nih.gov
In a more recent study, thirty novel 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a urea (B33335) moiety were synthesized and evaluated for their MAO inhibitory activity. nih.gov While none of the compounds showed significant MAO-A inhibition, many exhibited potent MAO-B inhibition. nih.gov Compounds H8, H9, and H12, all of which contain a chloro substituent at the fourth position of the phenylurea, demonstrated particularly strong MAO-B inhibitory activity with IC50 values ranging from 0.039 to 0.066 µM. nih.gov
Table 4: MAO-B Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound Name/Series | Activity | Key Findings | Reference |
|---|---|---|---|
| 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles | Selective MAO-B inhibitors | Some compounds were active at nanomolar concentrations. | nih.gov |
| H8, H9, and H12 (2,5-disubstituted-1,3,4-oxadiazoles with a 4-chlorophenylurea (B1664162) moiety) | Potent MAO-B inhibitors | Exhibited IC50 values in the range of 0.039-0.066 µM. | nih.gov |
Antidiabetic Activity
The 1,3,4-oxadiazole scaffold has also been explored for its potential in developing new antidiabetic agents. nih.govrjptonline.orgnih.gov These derivatives can exert their effects through various mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. rjptonline.orgnih.gov
A series of benzimidazole-based 1,3,4-oxadiazole derivatives were synthesized and showed good α-glucosidase inhibitory effects. tandfonline.com Several compounds in this series had IC50 values significantly lower than that of the standard drug, Acarbose, with compound 32c being the most potent (IC50 = 2.6 ± 0.1 µM). tandfonline.com In another investigation, a series of 2-[3-(6-methylpyridinyl)]-5-aryl- tandfonline.comijper.orgnih.gov-oxadiazole derivatives were synthesized, and compounds 3d and 5a from this and related series showed good α-amylase and α-glucosidase inhibition activity. derpharmachemica.com
Table 5: Antidiabetic Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound Name/Series | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Benzimidazole-based 1,3,4-oxadiazole derivatives (e.g., 32c) | α-glucosidase inhibition | Compound 32c showed potent inhibition with an IC50 value of 2.6 ± 0.1 µM. | tandfonline.com |
| 2-[3-(6-methylpyridinyl)]-5-aryl- tandfonline.comijper.orgnih.gov-oxadiazole derivatives (3d and 5a) | α-amylase and α-glucosidase inhibition | Demonstrated good inhibitory activity against both enzymes. | derpharmachemica.com |
| Benzothiazole clubbed oxadiazole mannich bases (e.g., compound 1) | Antihyperglycemic | Showed the highest antidiabetic activity in an STZ-induced model. | ijper.org |
Structure Activity Relationship Sar Studies for 5 Pyridin 4 Yl 1,3,4 Oxadiazol 2 3h One Analogues
Impact of Substituents on Biological Efficacy
The type and size of substituents attached to the 1,3,4-oxadiazole (B1194373) and pyridine (B92270) rings have a profound effect on the biological efficacy of the analogues. Modifications at various positions have been shown to modulate activities ranging from antimicrobial to anticancer.
For instance, in a series of N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives, the length of the N-alkyl substituent was found to be a critical determinant of antitubercular activity. The highest potency against Mycobacterium tuberculosis strains was observed in compounds with alkyl chains of 10 to 12 carbon atoms. mdpi.com Specifically, the N-dodecyl derivative demonstrated significant antimycobacterial activity against both susceptible and drug-resistant strains. mdpi.com
In another series of S-substituted 2-mercapto-1,3,4-oxadiazole derivatives containing a pyridine moiety, the nature of the substituent on a linked phenyl ring was crucial for tuberculostatic activity. Derivatives featuring bromine, methyl, or nitro groups on the phenyl ring exhibited the highest activity. mdpi.com The introduction of halogen atoms, in general, has been noted to enhance the antibacterial properties of related S-substituted 2-mercapto-1,3,4-oxadiazoles. mdpi.com
Studies on N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine analogues revealed distinct activities based on the substituent at the 5-position of the oxadiazole ring. sciforum.net These findings highlight the significant role that substituents play in defining the specific biological activity of these compounds. sciforum.net
Table 1: Impact of N-Alkyl Chain Length on Antitubercular Activity of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Analogues
| Derivative | Alkyl Chain Length | Observed Activity |
|---|---|---|
| N-decyl derivative | 10 Carbons | Strong activity against M. kansasii mdpi.com |
| N-undecyl derivative | 11 Carbons | Strong activity against M. kansasii mdpi.com |
Influence of Position and Electronic Nature of Substituents (e.g., Para-Substitution, Electron-Donating Groups)
The position and electronic characteristics (electron-donating vs. electron-withdrawing) of substituents are pivotal in modulating the pharmacological profile of 5-(pyridin-4-yl)-1,3,4-oxadiazole analogues.
Research has frequently shown that substitution at the para-position of a phenyl ring attached to the oxadiazole core is favorable for bioactivity. For example, in a series of N-{[5-phenyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives, compounds with para-substituents such as chloro, fluoro, and methoxy (B1213986) groups on the phenyl ring were among the most active. sciforum.net Similarly, for other related heterocyclic compounds, para-substitution has been linked to potent antitubercular activity. nih.gov
The electronic nature of these substituents is equally important.
Electron-withdrawing groups : The presence of an electron-withdrawing group, such as a chloro group, on a phenylamino (B1219803) moiety attached to a 5-(4-pyridyl)-1,3,4-oxadiazole scaffold resulted in superior anticonvulsant activity. nih.gov The introduction of fluorine, a highly electronegative atom, is a common strategy to enhance bioactivity. estranky.sknih.gov It is theorized that the electron-withdrawing nature of fluorine can reduce the electron cloud density of an adjacent aromatic ring, potentially improving the molecule's ability to bind to its target or to penetrate biological membranes. nih.gov
Electron-donating groups : Conversely, electron-donating groups can also enhance specific biological activities. A para-methoxy group (p-OCH3), which is electron-donating, was found to increase the antimicrobial potential in one series of oxadiazole derivatives. nih.gov
Table 2: Influence of Para-Substituents on the Biological Activity of N-{[5-phenyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine Analogues
| Para-Substituent on Phenyl Ring | Electronic Nature | Observed Activity |
|---|---|---|
| -F (Fluoro) | Electron-withdrawing | Maximum antibacterial activity sciforum.net |
| -Cl (Chloro) | Electron-withdrawing | Significant anticancer activity sciforum.net |
Stereochemical Considerations and Isomeric Effects on Activity
Stereochemistry and isomerism are critical factors that can dramatically influence the pharmacological properties of drug candidates. This includes constitutional isomerism, such as the arrangement of atoms within the heterocyclic core, and stereoisomerism, like the spatial arrangement of atoms.
A significant finding is the difference in properties between the 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) isomers. figshare.com The 1,3,4-oxadiazole ring, which is the core of the title compound, generally exhibits lower lipophilicity, greater metabolic stability, and better aqueous solubility compared to its 1,2,4-oxadiazole counterpart. figshare.com This more favorable physicochemical profile often translates to improved drug-like properties. The difference in activity can be substantial; in one study, a compound with a 1,3,4-oxadiazole ring was a potent enzyme inhibitor, whereas its 1,2,4-oxadiazole isomer was 20 times weaker. nih.gov This disparity is attributed to the different electron-withdrawing characteristics of the two isomeric rings. nih.gov
While the 1,3,4- and 1,2,4-oxadiazoles are the most extensively studied isomers due to their stability and broad biological activities, other isomers like 1,2,5-oxadiazole exist, and the 1,2,3-isomer is known to be unstable. nih.gov
Furthermore, certain derivatives of the core structure can introduce other forms of isomerism. For example, the synthesis of derivatives containing an arylidine-hydrazide linkage can result in geometric (E/Z) isomers around the C=N double bond, as well as cis/trans conformers of the amide bond, which could have different biological activities. jst.go.jp The existence of different polymorphic forms, which are different crystalline structures of the same compound, has also been identified for a derivative of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one. nih.gov These different solid-state forms can affect properties like solubility and bioavailability. nih.gov
Bioisosteric Replacements and Their Pharmacological Implications
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds. This involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters.
The 1,3,4-oxadiazole ring itself is frequently employed as a bioisostere of ester and amide functionalities. jst.go.jpmdpi.commdpi.com This substitution is often advantageous because the oxadiazole ring is less susceptible to hydrolytic degradation by esterases and amidases, leading to improved metabolic stability. Furthermore, the 1,3,4-oxadiazole moiety can participate in hydrogen bonding interactions with biological receptors, potentially enhancing pharmacological activity. jst.go.jpmdpi.com
The pyridine ring within the 5-(pyridin-4-yl)-1,3,4-oxadiazole structure can also be a subject of bioisosteric replacement. However, such changes can have unpredictable outcomes. In one study, the replacement of a phenyl ring with a pyridine ring led to a decrease in activity, demonstrating that not all bioisosteric replacements are beneficial and are highly context-dependent. nih.gov
Other heterocyclic rings can also serve as bioisosteres for the oxadiazole core. For example, the 1,3,4-thiadiazole (B1197879) ring is sometimes used as a replacement for the 1,3,4-oxadiazole ring in drug design. nih.gov This highlights a potential avenue for further modification of the lead structure to explore new chemical space and potentially discover compounds with improved properties.
Table 3: Common Bioisosteric Replacements Relevant to the 1,3,4-Oxadiazole Scaffold
| Original Group | Bioisosteric Replacement | Potential Pharmacological Implication |
|---|---|---|
| Ester (-COO-) | 1,3,4-Oxadiazole ring | Increased metabolic stability, participation in hydrogen bonding jst.go.jpmdpi.com |
| Amide (-CONH-) | 1,3,4-Oxadiazole ring | Increased metabolic stability, improved biological activity jst.go.jpmdpi.com |
| 1,3,4-Oxadiazole | 1,3,4-Thiadiazole | Altered electronic properties and potential for different receptor interactions nih.gov |
Mechanistic Investigations at the Molecular and Cellular Levels
Target Identification and Validation for Biological Effects
The biological activities of compounds based on the 1,3,4-oxadiazole (B1194373) scaffold are linked to their interaction with specific molecular targets. Research into derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one has identified several potential protein targets, primarily in the context of anticancer and antimicrobial research.
A significant target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein tyrosine kinase. jst.go.jp Dysregulation of EGFR activity is a known factor in the development of numerous human cancers, making its kinase domain an attractive target for therapeutic inhibitors. jst.go.jp Derivatives of 5-pyridyl-1,3,4-oxadiazole have been specifically designed to target EGFR, with the rationale that the 1,3,4-oxadiazole ring acts as a bioisostere for amide and ester groups, facilitating interactions with the receptor. jst.go.jp
Another key enzyme target identified is thymidine (B127349) phosphorylase, which is involved in pyrimidine (B1678525) nucleotide metabolism and is a target for anticancer drug development. nih.gov Certain substituted 1,3,4-oxadiazoles have shown potent inhibitory activity against this enzyme. nih.gov For example, 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole was identified as a potent inhibitor of thymidine phosphorylase. nih.gov Similarly, thymidylate synthase, a crucial enzyme in DNA biosynthesis, has been identified as a target for 1,3,4-oxadiazole analogues derived from eugenol (B1671780), which exhibited significant cytotoxicity against various cancer cell lines. rsc.org
In the realm of cellular signaling, Adenylyl cyclases (AC), specifically the Ca2+/calmodulin-stimulated isoforms AC1 and AC8, have been identified as targets for the 1,3,4-oxadiazole scaffold. nih.gov These enzymes are integral to G protein-coupled receptor (GPCR) signaling pathways, catalyzing the formation of the second messenger cAMP. nih.gov The inhibition of AC1 is considered a promising strategy for treating chronic pain. nih.gov Furthermore, phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases involved in the PI3K/AKT cell signaling pathway, have also been explored as targets for 1,3,4-oxadiazole derivatives in cancer therapy. researchgate.net
For antimicrobial applications, N-alkyl derivatives of the core compound, such as N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, have demonstrated activity against Mycobacterium tuberculosis, suggesting the presence of specific targets within the pathogen. nih.gov While initial studies pointed towards lipoteichoic acid synthase (LtaS) as a target for some 1,3,4-oxadiazoles in Gram-positive bacteria, further research has indicated that the mechanism may be independent of LtaS, suggesting other or additional targets are involved in their antibacterial action. unime.it
Molecular Interactions with Biological Receptors and Enzymes
The interaction of this compound derivatives with their biological targets is governed by a range of non-covalent forces. The 1,3,4-oxadiazole ring itself is a key pharmacophore, recognized as a bioisostere of amides and esters. jst.go.jp This structural feature allows it to participate in significant hydrogen bonding interactions with amino acid residues within the active sites of receptors and enzymes. jst.go.jp
Molecular docking studies have provided insights into these interactions. For derivatives designed as EGFR inhibitors, docking simulations revealed specific binding modes within the enzyme's active site. jst.go.jp Similarly, for 1,3,4-oxadiazole-based inhibitors of adenylyl cyclase 1 (AC1), molecular docking into a homology model of the enzyme suggested that the molecules may bind at the ATP binding site, explaining their inhibitory action on cAMP production. nih.gov In the case of thymidylate synthase inhibitors, docking studies showed that 1,3,4-oxadiazole analogues could establish binding interactions within the active site that were comparable to those of the known drug 5-fluorouracil. rsc.org
A more fundamental type of molecular interaction involving the 1,3,4-oxadiazole ring is the O···π interaction, a noncovalent force between the oxygen atom of the oxadiazole and an aromatic ring. bohrium.com This interaction, along with other hydrogen bonds, contributes to the formation of stable three-dimensional structures and is considered important for the specific packing motifs and biochemical behavior of aryl-1,3,4-oxadiazoles. bohrium.com Computational analysis has shown that this O···π interaction is primarily driven by dispersion and electrostatic forces. bohrium.com The dihedral angle between the oxadiazole and its attached pyridinyl ring is small, indicating they are nearly coplanar, which facilitates π-π conjugation. nih.gov This planarity and the resulting electronic properties are crucial for the molecule's ability to interact with biological targets. nih.gov
Cellular Pathway Modulation
Derivatives of this compound have been shown to modulate several critical cellular pathways, leading to their observed biological effects, particularly in the context of cancer.
A key modulated pathway is the cell proliferation signaling cascade. One study on a related 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative demonstrated that it inhibits the proliferation of colorectal cancer cells by suppressing the MEK/ERK signaling pathway. nih.govfarmaceut.org The inhibition of this pathway is a well-established strategy in cancer therapy. The antiproliferative activity of some 1,3,4-oxadiazole derivatives has also been linked to the downregulation of Vascular Endothelial Growth Factor (VEGF) and the inhibition of the translocation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), both of which are crucial for tumor angiogenesis and survival. nih.gov
Furthermore, these compounds can directly interfere with the cell cycle and induce programmed cell death (apoptosis). Certain eugenol-based 1,3,4-oxadiazole analogues were found to cause cell cycle arrest at the S phase in both prostate and breast cancer cells, an effect similar to that of the chemotherapy agent 5-fluorouracil. rsc.org This cell cycle disruption was accompanied by a significant induction of apoptosis. rsc.org
Inhibition of the phosphoinositide 3-kinase (PI3K) pathway is another mechanism by which these compounds exert their anticancer effects. researchgate.net The PI3K/AKT signaling cascade is vital for cell survival, proliferation, and growth; its inhibition by 1,3,4-oxadiazole derivatives can effectively block cancer progression. researchgate.net Additionally, the inhibition of adenylyl cyclase by the 1,3,4-oxadiazole scaffold leads to a reduction in intracellular cyclic AMP (cAMP) levels, modulating a fundamental cellular signaling pathway that is involved in a wide array of physiological processes. nih.gov
In the context of antimicrobial activity, some studies have explored the impact of cell wall synthesis inhibitors. While not a direct modulation by the oxadiazole itself, it is a related cellular pathway of interest. It has been observed that subinhibitory concentrations of antibiotics that target cell wall synthesis can, in some cases, enhance biofilm formation in bacteria. researchgate.net
Binding Affinity and Interaction Profiles
The biological efficacy of this compound derivatives is quantitatively described by their binding affinities and inhibitory concentrations against various targets. These values are critical for assessing the potency and potential of these compounds as therapeutic agents.
In anticancer studies, derivatives have demonstrated potent activity against several cancer cell lines. For instance, novel 5-pyridyl-1,3,4-oxadiazole compounds showed high cytotoxic activity against the MCF-7 breast cancer cell line, with some derivatives exhibiting IC₅₀ values (the concentration required to inhibit cell growth by 50%) as low as 0.010 µM. jst.go.jp Docking studies for these compounds against EGFR yielded favorable binding energy scores, further supporting their potential as inhibitors. jst.go.jp Other 1,3,4-oxadiazole analogues have also shown significant potency; one derivative displayed an IC₅₀ value of 1.18 µM against four different cancer cell lines (HEPG2, MCF7, SW1116, BGC823). nih.gov Eugenol-derived 1,3,4-oxadiazoles were found to have IC₅₀ values of 0.99 µM against MCF-7 cells and 0.26 µM against PC3 prostate cancer cells. rsc.org
The inhibitory activity is not limited to cell-based assays but has also been quantified at the enzyme level. The aforementioned eugenol derivatives proved to be potent inhibitors of thymidylate synthase, with IC₅₀ values as low as 0.56 µM. rsc.org In the context of pain-related targets, 1,3,4-oxadiazole compounds were found to inhibit the Ca²⁺/calmodulin-stimulated activity of adenylyl cyclase 1 (AC1) and adenylyl cyclase 8 (AC8) with IC₅₀ values in the micromolar range. nih.gov
This table is interactive. You can sort the data by clicking on the column headers.
| Derivative Class | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| 5-Pyridyl-1,3,4-oxadiazole (Compound 18) | MCF-7 (Breast) | 0.010 | jst.go.jp |
| 5-Pyridyl-1,3,4-oxadiazole (Compound 22) | MCF-7 (Breast) | 0.012 | jst.go.jp |
| Acylhydrazone-Oxadiazole Hybrid | HEPG2 (Liver) | 1.18 ± 0.14 | nih.gov |
| Acylhydrazone-Oxadiazole Hybrid | MCF-7 (Breast) | 1.18 ± 0.14 | nih.gov |
| Acylhydrazone-Oxadiazole Hybrid | SW1116 (Colon) | 1.18 ± 0.14 | nih.gov |
| Acylhydrazone-Oxadiazole Hybrid | BGC823 (Gastric) | 1.18 ± 0.14 | nih.gov |
| Eugenol-Oxadiazole (Compound 9) | MCF-7 (Breast) | 0.99 | rsc.org |
| Eugenol-Oxadiazole (Compound 17) | MCF-7 (Breast) | 1.25 | rsc.org |
| Eugenol-Oxadiazole (Compound 9) | PC3 (Prostate) | 1.17 | rsc.org |
This table is interactive. You can sort the data by clicking on the column headers.
| Derivative Class | Target Enzyme | Measurement | Value | Source |
|---|---|---|---|---|
| 5-Pyridyl-1,3,4-oxadiazole (Compound 18) | EGFR (Docking) | Binding Energy | -10.32 kcal/mol | jst.go.jp |
| 5-Pyridyl-1,3,4-oxadiazole (Compound 22) | EGFR (Docking) | Binding Energy | -10.25 kcal/mol | jst.go.jp |
| Eugenol-Oxadiazole (Compound 9) | Thymidylate Synthase | IC₅₀ | 0.61 µM | rsc.org |
| Eugenol-Oxadiazole (Compound 17) | Thymidylate Synthase | IC₅₀ | 0.56 µM | rsc.org |
| 1,3,4-Oxadiazole Scaffold | Adenylyl Cyclase 1 (AC1) | IC₅₀ | ~3.5 µM | nih.gov |
Computational Chemistry and Cheminformatics Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand the interactions between a ligand, such as 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one derivatives, and its biological target, typically a protein or enzyme.
Research on various derivatives of the 1,3,4-oxadiazole (B1194373) scaffold has demonstrated the utility of molecular docking in identifying potential therapeutic targets and elucidating binding modes. For instance, derivatives of pyridin-4-yl-1,3,4-oxadiazole have been docked into the active site of sterol 14α-demethylase (CYP51), a crucial enzyme in mycobacteria. nih.gov These studies help in understanding how the compounds inhibit the enzyme, revealing key interactions that contribute to their anti-tubercular activity. nih.gov
Similarly, docking studies of 1,3,4-oxadiazole derivatives into the active site of peptide deformylase have been performed to evaluate their potential as antibacterial agents. nih.govresearchgate.net The results of these simulations can correlate with the experimentally observed antibacterial activity and guide the design of new derivatives with improved potency. researchgate.net In other studies, the DNA gyrase of E. coli has been the target for docking simulations with 1,3,4-oxadiazole derivatives, indicating that these compounds can bind to the specificity pocket of the enzyme. mdpi.com
The insights gained from these docking studies are crucial for structure-based drug design. By visualizing the ligand-receptor interactions, chemists can identify key pharmacophoric features and make informed decisions about which modifications to the lead structure are likely to enhance binding affinity and biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
For the 1,3,4-oxadiazol-2(3H)-one class of compounds, 3D-QSAR analyses have been employed to investigate their potential as enzyme inhibitors. nih.gov In one study, 3D-QSAR models were developed for a series of 1,3,4-oxadiazol-2(3H)-ones as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov These models provided insights into the structural requirements for high inhibitory activity and were used to guide the synthesis of new, more potent inhibitors. nih.gov
QSAR analyses have also been applied to correlate the physicochemical and structural properties of 1,3,4-oxadiazole derivatives with their antibacterial activity. nih.gov By generating predictive models, researchers can screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.gov
Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating the three-dimensional structure of molecules and for calculating a wide range of electronic properties.
DFT calculations have been used to study the theoretical structural and vibrational properties of compounds related to 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. researchgate.net These calculations can determine the most stable conformer of the molecule in the gas phase and help in the assignment of experimental IR spectra. researchgate.net
Furthermore, DFT is employed for the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and distribution of these orbitals are crucial for understanding the chemical reactivity and stability of a molecule. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability. mdpi.com For 1,3,4-oxadiazole derivatives, DFT calculations have been used to optimize their structures and to analyze their HOMO-LUMO energies, providing insights into their electronic characteristics. mdpi.com
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (e.g., ADME)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process. In silico tools are widely used to predict these properties for new chemical entities, helping to identify potential liabilities early on.
For various 1,3,4-oxadiazole derivatives, including those with a pyridine (B92270) moiety, in silico ADME prediction has been carried out using software such as SwissADME. acs.orgresearchgate.net These predictions assess parameters like oral bioavailability, gastrointestinal absorption, and compliance with Lipinski's rule of five. acs.org Lipinski's rule provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. The parameters typically evaluated are molecular weight, lipophilicity (log P), number of hydrogen bond donors, and number of hydrogen bond acceptors. acs.org
Studies on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, for example, have shown that these compounds generally exhibit good predicted oral activity and gastrointestinal absorption, with no violations of Lipinski's rule. acs.org Similarly, ADME predictions for 1,3,4-oxadiazoles containing pyridine and piperazine (B1678402) moieties have been conducted to assess their potential as diuretic agents. researchgate.net These computational evaluations are instrumental in selecting promising candidates for further preclinical and clinical development.
| Computational Method | Application to this compound and Analogs | Key Findings/Insights |
| Molecular Docking | Prediction of binding modes in enzyme active sites (e.g., CYP51, peptide deformylase, DNA gyrase). nih.govnih.govmdpi.com | Identification of key intermolecular interactions, guiding structure-based design for improved potency. nih.gov |
| QSAR | Relating chemical structure to biological activity (e.g., enzyme inhibition, antibacterial effects). nih.govnih.gov | Development of predictive models to screen virtual libraries and identify structural requirements for activity. nih.gov |
| DFT | Structural optimization, vibrational frequency analysis, and calculation of electronic properties (HOMO-LUMO). researchgate.netmdpi.com | Elucidation of stable conformations and understanding of chemical reactivity and stability. researchgate.netmdpi.com |
| ADME Prediction | In silico assessment of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). acs.orgresearchgate.net | Evaluation of drug-likeness, oral bioavailability, and potential liabilities, aiding in candidate selection. acs.org |
Analytical Characterization Methodologies for 5 Pyridin 4 Yl 1,3,4 Oxadiazol 2 3h One and Derivatives
Spectroscopic Techniques
Spectroscopy is a cornerstone in the characterization of novel compounds, offering detailed insights into their molecular structure and properties.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecular structure of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one and its derivatives. For the thione analogue, 5-(pyridin-4-yl)-1,3,4-oxadiazole-2(3H)-thione, characteristic absorption bands confirm its structure. The spectra for various derivatives consistently show bands corresponding to aromatic C-H stretching between 3080 and 2900 cm⁻¹. nih.gov The imine (C=N) group of the 1,3,4-oxadiazole-2(3H)-thione ring produces a characteristic signal around 1610 cm⁻¹, while the thione (C=S) group is identified by a band near 1330 cm⁻¹. nih.govtubitak.gov.tr In derivatives containing additional functional groups, such as a carbonyl group, sharp signals appear in the 1740–1680 cm⁻¹ range. nih.gov For amine derivatives, N-H stretching vibrations are observed, as seen in the case of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine, which shows stretching vibrations at 3270.11 and 3098.95 cm⁻¹. The presence of the C-O-C linkage within the oxadiazole ring is also confirmed by its characteristic absorption. orientjchem.org
Table 1: Characteristic IR Absorption Bands for 5-(pyridin-4-yl)-1,3,4-oxadiazole Derivatives (cm⁻¹)
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Compound Reference | Citation |
|---|---|---|---|---|
| N-H | Stretching | 3270 - 3098 | N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine | orientjchem.org |
| Aromatic C-H | Stretching | 3080 - 2900 | 5-(3,4-Dichlorophenyl)-3-[(substitutedpiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives | nih.gov |
| C=O | Stretching | 1740 - 1680 | Derivatives with carbonyl groups | nih.gov |
| C=N (Oxadiazole ring) | Stretching | ~1610 | 5-(3,4-Dichlorophenyl)-3-[(substitutedpiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives | nih.govtubitak.gov.tr |
| C=S (Thione) | Stretching | ~1330 | 5-(3,4-Dichlorophenyl)-3-[(substitutedpiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives | nih.govtubitak.gov.tr |
| C-O-C (Oxadiazole ring) | Stretching | 1047 | N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine derivatives | orientjchem.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides unequivocal evidence for the structural assembly of these compounds. For derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole, the aromatic protons of the pyridine (B92270) ring typically appear as multiplets in the downfield region of the ¹H-NMR spectrum. nih.gov
In ¹³C-NMR spectra of 2,5-diaryl/heteroaryl-1,3,4-oxadiazole derivatives, the two carbon atoms of the oxadiazole ring produce signals between 164.50 and 161.87 ppm. nih.gov The carbons of the pyridine and any other attached aryl rings resonate in the 149.80–120.41 ppm range. nih.gov For instance, in N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine, the ¹³C-NMR spectrum shows signals at 120.54, 125.37, 137.90, 143.62, 150.12, 157.62, and 164.70 ppm, which are consistent with the proposed structure. orientjchem.org
Table 2: Representative ¹H-NMR and ¹³C-NMR Data for Pyridine-Oxadiazole Derivatives
| Compound | Spectroscopy Type | Observed Chemical Shifts (δ, ppm) | Citation |
|---|---|---|---|
| 2-[2-(Phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | ¹H-NMR | Aromatic protons appear as multiplets. Methyl group shows a singlet at 2.22 ppm. | nih.gov |
| ¹³C-NMR | Oxadiazole carbons: 164.50–161.87; Aromatic carbons: 149.80–120.41; Methylene carbon: 36.54–38.70. | nih.gov | |
| N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine | ¹H-NMR | - | orientjchem.org |
| ¹³C-NMR | 120.54, 125.37, 137.90, 143.62, 150.12, 157.62, 164.70. | orientjchem.org | |
| 5-(Furan-2-yl) nih.govresearchgate.netneliti.comoxadiazole-2-thiol Derivatives | ¹H-NMR | NH protons: 5.50-5.52; Aromatic protons: 6.50-8.40 (multiplet). | nih.gov |
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and elemental formula of the target compounds. The mass spectra of 1,3,4-oxadiazole (B1194373) derivatives typically show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+1]⁺), which confirms the molecular mass. orientjchem.orgnih.gov For example, the mass spectrum of N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine shows a molecular ion peak at m/z 163.2 [M+1]⁺. orientjchem.org Similarly, a derivative, S-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl) 2-((2-(2,4-dichlorophenyl)-4-oxothiazolidin-3-yl)amino)ethanethioate, displays its molecular ion peak at m/z 427.15. researchgate.net HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition.
Table 3: Mass Spectrometry Data for Pyridine-Oxadiazole Derivatives
| Compound | Ionization Method | Molecular Ion Peak (m/z) | Citation |
|---|---|---|---|
| N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine | MS | 163.2 [M+1]⁺ | orientjchem.org |
| 1-(4-Methoxy-phenyl)-3-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]propan-1-one | - | - | nih.gov |
| S-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl) 2-((2-(2,4-dichlorophenyl)-4-oxothiazolidin-3-yl)amino)ethanethioate | MS | 427.15 [M]⁺ | researchgate.net |
UV-Vis Spectroscopy
UV-Visible spectroscopy is employed to study the electronic transitions within the conjugated systems of these molecules. nahrainuniv.edu.iq The absorption spectra of 1,3,4-oxadiazole derivatives typically show intense absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic rings. For instance, a study on a pyridine-based 1,3,4-oxadiazole derivative designed as a fluorescent sensor reported its UV-Vis absorption properties. nih.gov Another study on 2-(4-(dodecyloxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (Oxa-4-Py) also detailed its UV-Vis spectrum. researchgate.net The position of λmax can be influenced by the solvent and the nature of substituents on the aromatic rings. ijrpr.com
Table 4: UV-Vis Absorption Data for Pyridine-Oxadiazole Derivatives
| Compound | Solvent | λmax (nm) | Citation |
|---|---|---|---|
| Pyridine-based 1,3,4-oxadiazole sensor (OA1) | HEPES buffer (DMF-H₂O, 9:1, v/v) | Not specified | nih.gov |
| 2-(4-(dodecyloxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (Oxa-4-Py) | Not specified | Not specified | researchgate.net |
| Various 2,5-disubstituted-1,3,4-oxadiazole derivatives | Not specified | 224 - 231 | researchgate.net |
Crystallographic Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive structural proof, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of the derivative 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione has been determined. researchgate.net It crystallizes in the monoclinic system with the space group P2(1)/n. researchgate.net Another derivative, 1,4-bis{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane, was also characterized, revealing a monoclinic P21/c space group. nih.gov In this structure, the dihedral angle between the oxadiazole and the attached pyridinyl ring is 5.3°, indicating they are nearly coplanar. nih.gov Such analyses are crucial for understanding intermolecular interactions, like hydrogen bonding, which stabilize the crystal packing. researchgate.net
Table 5: Crystallographic Data for 5-(pyridin-4-yl)-1,3,4-oxadiazole Derivatives
| Parameter | 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione | 1,4-Bis{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butane |
|---|---|---|
| Formula | C₇H₅N₃OS | C₁₈H₁₆N₆O₂S₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1)/n | P21/c |
| a (Å) | 4.7946 (15) | 4.9780 (6) |
| b (Å) | 13.775 (4) | 5.7933 (7) |
| c (Å) | 11.722 (4) | 31.003 (4) |
| β (°) | 96.557 (5) | 92.588 (5) |
| Volume (ų) | 769.1 (4) | 893.20 (18) |
| Z | 4 | 2 |
| Citation | researchgate.net | nih.gov |
Elemental Analysis for Purity and Composition Verification
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). This technique is crucial for verifying the purity and confirming the molecular formula of newly synthesized derivatives. The experimentally found percentages are compared with the theoretically calculated values. For example, for N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine, the calculated elemental composition was C, 51.89%; H, 3.79%; N, 34.59%; O, 9.92%, while the found values were C, 51.85%; H, 3.73%; N, 34.55%; O, 9.87%, showing excellent agreement. orientjchem.org Similarly, close correlations between calculated and found values have been reported for various other derivatives, confirming their successful synthesis and purity. tubitak.gov.trresearchgate.net
Table 6: Elemental Analysis Data for 5-(pyridin-4-yl)-1,3,4-oxadiazole Derivatives
| Compound | Element | Calculated (%) | Found (%) | Citation |
|---|---|---|---|---|
| N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine | C | 51.89 | 51.85 | orientjchem.org |
| H | 3.79 | 3.73 | ||
| N | 34.59 | 34.55 | ||
| O | 9.92 | 9.87 | ||
| S-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl) 2-((2-(2,4-dichlorophenyl)-4-oxothiazolidin-3-yl)amino)ethanethioate | C | 44.80 | 44.79 | researchgate.net |
| H | 2.76 | 2.75 | ||
| N | 14.54 | 14.53 | ||
| S | 13.32 | 13.27 | ||
| 5-(3,4-Dichlorophenyl)-3-(4-phenylpiperidine)methyl-1,3,4-oxadiazole-2(3H)-thione | C | 57.15 | 57.32 | tubitak.gov.tr |
| H | 4.56 | 4.56 | ||
| N | 10.00 | 10.14 | ||
| S | 7.63 | 7.66 |
Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)
The purity of the synthesized chemical compound this compound and its derivatives is a critical parameter that is frequently assessed using chromatographic techniques. Among these, Thin-Layer Chromatography (TLC) stands out as a fundamental and widely employed method for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions and evaluating the purity of the final products.
In the synthesis of various 1,3,4-oxadiazole derivatives, TLC is a standard procedure to track the conversion of starting materials, such as hydrazides and carboxylic acids, into the desired heterocyclic products. nih.gov The completion of a reaction is typically determined by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product on the TLC plate. iitg.ac.in
The stationary phase predominantly used for the analysis of 1,3,4-oxadiazole derivatives is silica (B1680970) gel 60 F254, which is spread as a thin layer on a support material, commonly an aluminum or glass plate. nih.gov This silica gel layer acts as the adsorbent.
A variety of mobile phases, or eluents, can be employed to achieve effective separation, with the choice depending on the polarity of the specific derivatives being analyzed. Common solvent systems mentioned in the synthesis of related heterocyclic compounds include mixtures of ethyl acetate (B1210297) and methanol (B129727), or hexane (B92381) and acetone. illinois.edumdpi.com For instance, in the synthesis of certain pyrrolo[3,4-d]pyridazinone derivatives, which are also heterocyclic compounds, a mixture of ethyl acetate and methanol in a 9:1 ratio has been utilized as the eluent. illinois.edu The selection of an appropriate mobile phase is crucial for obtaining a good separation of the components in the sample mixture.
Visualization of the separated spots on the TLC plate is most commonly achieved under ultraviolet (UV) light, typically at wavelengths of 254 nm or 366 nm. iitg.ac.in The presence of a fluorescent indicator, such as F254, in the silica gel allows the spots of UV-active compounds to appear as dark quenched areas on a fluorescent background. In some cases, chemical staining reagents can also be used for visualization.
Table 1: Representative TLC Conditions for Purity Assessment
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass plates |
| Mobile Phase | A solvent system of appropriate polarity, such as Ethyl Acetate/Methanol or Hexane/Ethyl Acetate mixtures. The exact ratio is optimized for specific compounds. |
| Sample Preparation | The compound is dissolved in a suitable volatile solvent (e.g., methanol, chloroform, or ethyl acetate) before spotting on the TLC plate. |
| Application | A small spot of the sample solution is applied to the baseline of the TLC plate using a capillary tube. |
| Development | The plate is placed in a closed chamber containing the mobile phase, which ascends the plate via capillary action. |
| Visualization | The dried plate is observed under UV light (254 nm and/or 366 nm). |
Table 2: Hypothetical Research Findings for TLC Analysis
This table illustrates the type of data that would be generated from a detailed TLC study for purity assessment. The values presented are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature.
| Compound | Mobile Phase System (v/v) | Rf Value* | Visualization Method | Purity Indication |
| This compound | Ethyl Acetate : Methanol (9:1) | 0.45 | UV (254 nm) | Single spot, indicating high purity |
| Isonicotinohydrazide (Starting Material) | Ethyl Acetate : Methanol (9:1) | 0.20 | UV (254 nm) | Absence of this spot in the final product lane confirms reaction completion |
| Derivative A | Hexane : Ethyl Acetate (1:1) | 0.60 | UV (254 nm) | Single spot |
| Derivative B | Dichloromethane : Methanol (9.5:0.5) | 0.52 | UV (254 nm) | Single spot |
*Rf (Retardation factor) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. It is a characteristic value for a specific compound under defined chromatographic conditions.
Advanced and Emerging Research Applications of 1,3,4 Oxadiazolone Scaffolds Beyond Direct Pharmaceutical Agents
Applications in Agrochemicals
The 1,3,4-oxadiazole (B1194373) moiety is a key structural component in a variety of agrochemicals, demonstrating a broad spectrum of activity as fungicides, insecticides, and herbicides. edu.krdmdpi.com The unique electronic and structural properties of the oxadiazole ring contribute to its potent biological activity against various agricultural pests and pathogens.
Fungicidal Activity:
Derivatives of 1,3,4-oxadiazole have shown significant promise in controlling fungal diseases in major crops. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal activity against several important plant pathogens, including those affecting maize. researchgate.net Research has demonstrated that certain 1,3,4-oxadiazole compounds exhibit potent inhibitory effects against fungi by disrupting key biological processes.
One study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against three major maize pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. researchgate.net The results indicated that many of the synthesized derivatives displayed positive antifungal activities. researchgate.net Notably, some compounds showed significant antifungal activity against E. turcicum, with EC50 values lower than the commercial fungicide carbendazim. researchgate.net
| Compound | Target Pathogen | EC50 (μg/mL) | Reference Fungicide (Carbendazim) EC50 (μg/mL) |
| 4k | Exserohilum turcicum | 50.48 | 102.83 |
| 5e | Exserohilum turcicum | 47.56 | 102.83 |
| 5k | Exserohilum turcicum | 32.25 | 102.83 |
| Data sourced from a study on the development of 1,3,4-oxadiazole derived antifungal agents for maize disease control. researchgate.net |
The mechanism of action for some of these derivatives is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. researchgate.net Molecular docking studies have suggested that these compounds can bind to the active site of SDH, leading to the disruption of fungal respiration. researchgate.net
Insecticidal and Other Agrochemical Activities:
Beyond their fungicidal properties, 1,3,4-oxadiazole derivatives have also been investigated for their insecticidal and herbicidal activities. mdpi.com The versatility of the oxadiazole scaffold allows for the development of compounds with selective toxicity towards specific insect pests while exhibiting lower toxicity to non-target organisms.
Role in Material Science and Optoelectronics (e.g., Organic Light-Emitting Diodes)
The unique electronic properties of the 1,3,4-oxadiazole ring make it a valuable component in the design of advanced materials for optoelectronic applications, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the 1,3,4-oxadiazole ring imparts excellent electron-transporting capabilities to molecules containing this scaffold.
2,5-Diaryl-1,3,4-oxadiazoles are a well-studied class of compounds that have demonstrated significant potential as electron-transporting and hole-blocking materials in OLEDs. Their high thermal stability and good film-forming properties make them suitable for use in multilayer OLED devices. The incorporation of the 1,3,4-oxadiazole moiety into polymer backbones has also been explored to create materials with tailored optoelectronic properties.
The photophysical properties of 1,3,4-oxadiazole derivatives can be fine-tuned by introducing different substituents onto the heterocyclic ring. For example, a study on non-symmetrical 1,3,4-oxadiazole derivatives containing thiophene (B33073) or pyridine (B92270) groups investigated their photophysical properties through both experimental measurements and DFT calculations. nih.govacs.org The study found that the calculated first hyperpolarizability (a measure of nonlinear optical activity) increased when pyridine groups replaced thiophenes, suggesting that the choice of substituent can significantly impact the material's optical response. nih.govacs.org Another study on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) (BP-OXA) highlighted its suitability for optoelectronic applications due to its experimental optical band gap of approximately 3.84 eV and significant hyperpolarizability. ucsd.edu
| Compound | Key Property | Potential Application |
| 2,5-Diaryl-1,3,4-oxadiazoles | Good electron-transporters | Organic Light-Emitting Diodes (OLEDs) |
| Oxa-4-Py | High first hyperpolarizability (β(0)) | Nonlinear Optics |
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (BP-OXA) | Optical band gap ~3.84 eV | Optoelectronic Devices |
| This table summarizes the optoelectronic properties and potential applications of select 1,3,4-oxadiazole derivatives. |
Catalytic Applications as Ligands in Asymmetric Synthesis
The nitrogen atoms within the 1,3,4-oxadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to the exploration of 1,3,4-oxadiazole derivatives as ligands in coordination chemistry and catalysis. researchgate.net Metal complexes incorporating 1,3,4-oxadiazole-based ligands have been synthesized and characterized, with some demonstrating catalytic activity in cross-coupling reactions. nih.gov
For instance, palladium complexes bearing 1,3,4-oxadiazole-containing ligands have been utilized in Suzuki cross-coupling reactions to synthesize more complex organic molecules. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.
However, the application of 1,3,4-oxadiazole derivatives, including 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one, as ligands in asymmetric synthesis is a less explored area of research. Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, often relies on chiral catalysts, which typically consist of a metal center and a chiral organic ligand. While the 1,3,4-oxadiazole scaffold can be functionalized to create chiral molecules, their systematic investigation as ligands for enantioselective transformations is not yet widely reported in the scientific literature. The development of chiral 1,3,4-oxadiazole-based ligands and the evaluation of their corresponding metal complexes in asymmetric catalysis represent a potential avenue for future research.
Bioisosterism in Drug Design and Development
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of modern drug design. The 1,3,4-oxadiazole ring is a well-established and highly valuable bioisostere for carboxylic acid and amide functionalities. researchgate.netacs.org This is due to several key advantages that the oxadiazole ring offers over its counterparts.
The 1,3,4-oxadiazole ring is metabolically stable and resistant to hydrolysis by esterases and amidases, which can improve the pharmacokinetic profile of a drug candidate. researchgate.net Furthermore, the oxadiazole ring can participate in hydrogen bonding interactions, mimicking the hydrogen bond acceptor properties of the carbonyl oxygen in esters and amides. researchgate.net Its rigid, planar structure can also help to lock the conformation of a molecule, potentially leading to increased binding affinity and selectivity for its biological target.
The bioisosteric replacement of a carboxylic acid or amide with a 1,3,4-oxadiazole ring can lead to compounds with improved potency, selectivity, and metabolic stability. This strategy has been successfully employed in the development of numerous drug candidates across various therapeutic areas. A recent study highlighted the synthesis of 1,3,4-oxadiazole bioisosteres of medicinally relevant carboxylic acids using a cobalt(II)-catalyzed three-component reaction.
Future Perspectives and Challenges in 5 Pyridin 4 Yl 1,3,4 Oxadiazol 2 3h One Research
Addressing Drug Resistance Mechanisms
A significant hurdle in the development of new therapeutic agents is the emergence of drug resistance. In the context of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one and its analogs, particularly those investigated for their antimycobacterial properties, overcoming resistance is a critical challenge. For instance, derivatives of N-alkyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines have demonstrated efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. plos.orgmdpi.com Future research must focus on elucidating the specific mechanisms by which resistance to these compounds may develop. This involves identifying potential target mutations, efflux pump overexpression, or metabolic inactivation pathways. Understanding these mechanisms will be instrumental in designing next-generation analogs that can circumvent or overcome resistance, ensuring sustained therapeutic efficacy. For example, pyrimidine-1,3,4-oxadiazole hybrids have been designed as isosteres of known antitubercular agents to inhibit mycobacterial strains without cross-resistance to current drugs. tandfonline.comcuni.cznih.gov
Development of Potent and Selective Therapeutic Agents with Minimal Off-Target Effects
The development of potent and highly selective therapeutic agents is a primary objective in drug discovery. While various derivatives of 5-pyridyl-1,3,4-oxadiazole have shown significant cytotoxic activity against cancer cell lines like MCF-7, ensuring selectivity towards cancer cells while minimizing effects on healthy cells is paramount. nih.gov Research efforts are directed towards synthesizing novel analogs and conducting extensive structure-activity relationship (SAR) studies to identify compounds with enhanced potency and a favorable therapeutic index. nih.govnih.govresearchgate.net For instance, certain 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoline derivatives have been noted for their diverse biological activities, highlighting the potential for targeted modifications. nih.gov The goal is to develop compounds with high affinity for their intended molecular targets, such as specific enzymes or receptors, thereby reducing the likelihood of off-target effects. fao.orgrsc.org
Refinement of Mechanistic Understanding
A thorough understanding of the mechanism of action (MoA) is fundamental for the rational design of more effective drugs. For derivatives of this compound, the MoA can vary depending on the specific analog and its therapeutic target. Some derivatives have been found to act as enzyme inhibitors, such as thymidine (B127349) phosphorylase inhibitors, which is a target for anticancer drug development. nih.gov Others, particularly those with antimycobacterial activity, are believed to disrupt the biosynthesis of the mycobacterial cell wall by inhibiting enzymes like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). plos.orgcuni.cz Future research should aim to precisely identify the molecular targets and signaling pathways modulated by these compounds. cam.ac.uk This refined mechanistic understanding will facilitate the optimization of lead compounds and the identification of potential biomarkers for predicting treatment response.
Integration of Advanced Computational and Experimental Methodologies
The integration of computational tools with experimental approaches has become indispensable in modern drug discovery. nih.gov For this compound and its analogs, computational studies such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations are crucial for predicting binding affinities, understanding drug-receptor interactions, and guiding the design of new derivatives with improved properties. orientjchem.orgresearchgate.netnih.govmdpi.com For instance, docking studies have been employed to investigate the binding modes of these compounds within the active sites of target enzymes. rsc.org The synergy between in silico predictions and experimental validation will accelerate the discovery and optimization of lead compounds, reducing the time and resources required for preclinical development.
Preclinical and Clinical Translational Research Considerations
The ultimate goal of developing new therapeutic agents is their successful translation into clinical practice. For derivatives of this compound, this will require rigorous preclinical evaluation, including comprehensive pharmacokinetic and pharmacodynamic studies, as well as in vivo efficacy and toxicity assessments in relevant animal models. nih.gov A significant challenge will be to identify a lead candidate with an optimal balance of potency, selectivity, and drug-like properties suitable for clinical development. Moving forward, careful consideration of regulatory requirements and the design of well-structured clinical trials will be essential to determine the safety and efficacy of these promising compounds in humans.
Q & A
Q. What are the optimized synthetic routes for 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of hydrazide precursors or coupling reactions with pyridine derivatives. Key parameters include:
- Temperature control : Reactions often proceed at 80–100°C to avoid side product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency .
- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄, K₂CO₃) are used depending on the pathway. For example, H₂SO₄ promotes dehydrative cyclization of hydrazides . Yields range from 60–85%, with purity confirmed via TLC and recrystallization .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–8.7 ppm for pyridyl protons) and absence of hydrazide intermediates .
- Infrared Spectroscopy (IR) : Strong absorption bands at 1650–1750 cm⁻¹ (C=O stretch) and 1250–1350 cm⁻¹ (C-O-C of oxadiazole) .
- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~189 for [M+H]⁺) validate the molecular formula .
Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?
The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, DMSO). Stability studies indicate:
- pH sensitivity : Degrades under strongly acidic/basic conditions (pH < 2 or > 10) due to oxadiazole ring hydrolysis .
- Thermal stability : Stable up to 200°C, making it suitable for high-temperature reactions .
Advanced Research Questions
Q. What strategies are effective for structural modifications to enhance biological activity?
- Substituent introduction : Adding electron-withdrawing groups (e.g., -NO₂) at the pyridyl position increases electrophilicity, improving interactions with biological targets .
- Heterocycle fusion : Incorporating triazole or pyrimidine rings (e.g., via Huisgen cycloaddition) enhances binding affinity to enzymes like BAX protein .
- Bioisosteric replacement : Replacing the oxadiazole oxygen with sulfur (to form thiadiazole) alters pharmacokinetic profiles .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Multi-technique validation : Combine NMR, IR, and X-ray crystallography (where available) to cross-verify tautomeric forms or regiochemical assignments .
- Computational modeling : DFT calculations predict NMR chemical shifts and optimize geometry, resolving ambiguities in peak assignments .
Q. What mechanisms underlie the biological activity of this compound derivatives?
- Enzyme inhibition : The oxadiazole ring acts as a hydrogen-bond acceptor, inhibiting kinases or proteases. For example, derivatives show activity against microbial DNA gyrase .
- Cellular uptake : Pyridyl groups enhance lipophilicity, facilitating membrane penetration. Fluorescence tagging studies confirm intracellular accumulation .
Q. How can computational methods predict the reactivity and binding modes of this compound?
- Molecular docking : Software like AutoDock Vina simulates interactions with targets (e.g., BAX protein), identifying key binding residues (e.g., Arg94, Asp98) .
- QSAR models : Regression analysis correlates substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values, guiding rational design .
Methodological Recommendations
- Data validation : Replicate synthesis and characterization steps ≥3 times to ensure reproducibility, especially for novel derivatives .
- Safety protocols : Use inert atmospheres (N₂/Ar) for reactions involving volatile solvents or sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
